2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyrimidinyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidinyl group suggests that the compound could have aromatic properties, as pyrimidine is an aromatic heterocycle .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Antimicrobial and Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial and antimicrobial properties. For instance, a study by Azab, Youssef, and El-Bordany (2013) highlighted the synthesis of new heterocyclic compounds containing a sulfonamido moiety with notable antibacterial activity. These compounds demonstrate a promising avenue for developing new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antifungal Activities
Sulfonamide derivatives are also explored for their antifungal applications. El-Gazzar, Hafez, and Zaki (2016) synthesized novel spiro compounds with sulfonamide moieties showing potent antifungal activity, suggesting their potential as new scaffolds for antifungal drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & M. Zaki, 2016).
Antiproliferative Agents
The synthesis and evaluation of sulfonamide derivatives as antiproliferative agents have been reported, showing potential against various cancer cell lines. Pawar, Pansare, and Shinde (2018) documented the synthesis of thiophene-2-sulfonamide derivatives with significant in-vitro antiproliferative activity, indicating their potential as cancer therapeutics (Chandrakant Pawar, D. Pansare, & D. Shinde, 2018).
Antiviral Properties
Sulfonamide-containing compounds have been explored for their antiviral activities as well. Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) synthesized sulfonamide derivatives showing anti-tobacco mosaic virus activity, highlighting the potential of such compounds in antiviral research (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, & Yuping Zhang, 2010).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-4-pyrimidin-2-yloxyphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-14-13-17(26-19-21-10-2-11-22-19)7-8-18(14)23-27(24,25)12-9-15-3-5-16(20)6-4-15/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTPMPIYYDEDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.